5-Phenyloxan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
62618-74-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BRYIUUALAMTDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Phenyltetrahydro 2h Pyran 2 One and Its Analogues
Derivatization and Product Formation from 6-Phenyltetrahydro-2H-pyran-2-one
Derivatization of 6-Phenyltetrahydro-2H-pyran-2-one can occur at several sites within the molecule, primarily involving modifications to the lactone ring or the phenyl substituent. While direct functionalization at the alpha-carbon (C3) adjacent to the carbonyl is less common due to the absence of a readily abstractable proton under mild conditions, reactions that lead to ring opening followed by functionalization, or transformations that modify the existing substituents, are well-documented. For instance, the phenyl ring can undergo electrophilic aromatic substitution, leading to substituted phenyl derivatives. Reduction of the lactone carbonyl to a lactol (hemiacetal) is also a form of derivatization that preserves the ring structure but alters the functional group at the 2-position.
Cleavage and Ring-Opening Reactions of the Lactone Moiety
The lactone functionality is susceptible to nucleophilic attack, leading to the cleavage of the ester bond and opening of the six-membered ring. These reactions typically yield linear hydroxy-acids, hydroxy-esters, or hydroxy-amides, depending on the nucleophile employed.
Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to form 5-hydroxy-5-phenylpentanoic acid. Basic hydrolysis is generally faster and proceeds via saponification.
Alcoholysis: Reaction with alcohols, often catalyzed by acids or bases, leads to the formation of the corresponding hydroxy-esters. For example, methanolysis yields methyl 5-hydroxy-5-phenylpentanoate.
Aminolysis: Treatment with amines results in the formation of 5-hydroxy-5-phenylpentanamides.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone carbonyl to an alcohol, opening the ring and yielding the corresponding diol, 1,5-dihydroxy-5-phenylpentane. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, can selectively reduce the lactone to the corresponding lactol, 6-phenyl-2,3,4,5-tetrahydro-2H-pyran-2-ol smolecule.comvulcanchem.com.
Reactions Involving the Phenyl Substituent and its Influence on Reactivity
The phenyl substituent can participate in typical electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. The lactone moiety, particularly the electron-withdrawing carbonyl group, can influence the reactivity and regioselectivity of these reactions on the phenyl ring. Electron-donating groups on the phenyl ring would activate it towards EAS, while electron-withdrawing groups would deactivate it. The lactone ring's influence is generally considered to be mildly deactivating and meta-directing, although steric factors can also play a role.
The presence of the phenyl group also influences the reactivity of the lactone itself. Its steric bulk can affect the approach of reagents to the carbonyl carbon or adjacent positions. Electronically, the phenyl group can exert inductive or resonance effects that subtly alter the electrophilicity of the carbonyl carbon or the acidity of any potentially enolizable protons.
Oxidative and Reductive Transformations of Substituted Tetrahydropyranones
Reductive Transformations: The most significant reductive transformation of 6-Phenyltetrahydro-2H-pyran-2-one is the reduction of the lactone functionality. As mentioned in Section 3.2, strong reducing agents like LiAlH₄ lead to the formation of the diol, 1,5-dihydroxy-5-phenylpentane smolecule.comrsc.org. Milder, stereoselective reductions can yield the lactol vulcanchem.com. Furthermore, asymmetric hydrogenation of related α-substituted δ-valerolactones has been reported to yield chiral diols with high enantioselectivity, suggesting that similar transformations might be applicable to phenyl-substituted variants rsc.org.
Oxidative Transformations: Direct oxidation of the intact 6-Phenyltetrahydro-2H-pyran-2-one molecule is less common. However, oxidative processes can be involved in its synthesis or in the transformation of its derivatives. For example, Baeyer-Villiger oxidation is a method for synthesizing lactones from cyclic ketones chemicalbook.com. In the context of transformations of 6-Phenyltetrahydro-2H-pyran-2-one, oxidation might be considered for functionalizing the phenyl ring, although such reactions are typically performed under specific conditions and may not be generally applicable without affecting the lactone moiety.
Data Tables
The following tables summarize key reactions and transformations involving 6-Phenyltetrahydro-2H-pyran-2-one.
Table 1: Common Ring-Opening Reactions of 6-Phenyltetrahydro-2H-pyran-2-one
| Reaction Type | Reagent(s) | Conditions | Product(s) | Yield (%) | Citation |
| Hydrolysis | NaOH (aq) | Reflux | 5-hydroxy-5-phenylpentanoic acid | ~100 | smolecule.com |
| Alcoholysis | MeOH, H₂SO₄ (cat.) | Room Temperature | Methyl 5-hydroxy-5-phenylpentanoate | 85 | smolecule.com |
| Aminolysis | NH₃ (alcoholic solution) | Room Temperature | 5-hydroxy-5-phenylpentanamide | 78 | smolecule.com |
| Reduction | LiAlH₄ | THF, Reflux | 1,5-dihydroxy-5-phenylpentane | 90 | smolecule.com |
| Reduction | DIBAL-H | Toluene, -78 °C | 6-phenyl-2,3,4,5-tetrahydro-2H-pyran-2-ol | 80 | vulcanchem.com |
Table 2: Phenyl Ring Derivatization via Electrophilic Aromatic Substitution
| Reaction Type | Reagent(s) | Conditions | Product(s) | Yield (%) (approx.) | Citation |
| Nitration | HNO₃ (conc.), H₂SO₄ (conc.) | 0 °C | Mixture of 3-nitro- and 4-nitro-6-phenyltetrahydro-2H-pyran-2-one | 70 | smolecule.com |
| Bromination | Br₂, FeBr₃ | Dichloromethane (DCM), Room Temperature | Mixture of 3-bromo- (B131339) and 4-bromo-6-phenyltetrahydro-2H-pyran-2-one | 65 | smolecule.com |
Table 3: Reductive Transformations to Diols
| Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) | ee (%) | Citation |
| Racemic α-phenyl-δ-valerolactone (2a) | (R)-1d, KOtBu | ⁿPrOH, 1 atm H₂, RT | (R)-1,5-dihydroxy-5-phenylpentane | 92 | 93 | rsc.org |
| Racemic α-aryl-substituted δ-valerolactones | Various Ir/Ru catalysts, H₂ or H-donor | Varies (e.g., EtOH, 10 atm H₂, RT) | Corresponding chiral 1,5-diols | High | Varies | rsc.org |
Compound List
6-Phenyltetrahydro-2H-pyran-2-one
5-hydroxy-5-phenylpentanoic acid
Methyl 5-hydroxy-5-phenylpentanoate
5-hydroxy-5-phenylpentanamide
1,5-dihydroxy-5-phenylpentane
6-phenyl-2,3,4,5-tetrahydro-2H-pyran-2-ol
3-nitro-6-phenyltetrahydro-2H-pyran-2-one
4-nitro-6-phenyltetrahydro-2H-pyran-2-one
3-bromo-6-phenyltetrahydro-2H-pyran-2-one
4-bromo-6-phenyltetrahydro-2H-pyran-2-one
(R)-1,5-dihydroxy-5-phenylpentane
Structural Characterization and Conformational Analysis of 6 Phenyltetrahydro 2h Pyran 2 One Systems
X-ray Crystallographic Studies of Phenyloxan-2-one Derivatives
X-ray crystallography offers an unambiguous determination of the solid-state structure of a molecule, providing precise atomic coordinates, bond lengths, and bond angles. While specific crystallographic data for the parent 5-Phenyloxan-2-one is not widely published, analysis of closely related derivatives provides significant insight into the molecular geometry and crystal packing of this class of compounds.
For instance, the crystal structure of 4-methoxy-6-phenyl-2H-pyran-2-one, a related derivative, has been determined. researchgate.net This analysis reveals crucial information about the planarity of the pyranone ring and the orientation of the phenyl substituent relative to the heterocyclic core. In one study, the presence of a fluorine atom on the phenyl ring was found to decrease the dihedral angle between the phenyl and pyrone rings from 8.8° to 7.2°. researchgate.net Such studies are fundamental for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net
Table 1: Illustrative X-ray Crystallographic Data for a Phenyl-2-pyrone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1983 |
| b (Å) | 7.3732 |
| c (Å) | 9.6439 |
| α (°) | 81.489 |
| β (°) | 88.634 |
| γ (°) | 71.065 |
| V (ų) | 478.66 |
| Z | 2 |
Data derived from a related compound, 4-methoxy-6-(4-fluorophenyl)-2H-pyran-2-one, for illustrative purposes. researchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structure of this compound, especially in a non-crystalline state. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. up.ac.za In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals reveal the electronic environment and connectivity of hydrogen atoms. For this compound, the aromatic protons of the phenyl group are expected to appear in the downfield region (typically δ 7.2-7.5 ppm). The benzylic proton on the carbon adjacent to both the phenyl group and the ring oxygen (C6) would likely be a multiplet further downfield than typical aliphatic protons due to deshielding effects. The protons on the saturated ring (C3, C4, C5) would resonate in the upfield aliphatic region.
¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov Key signals for this compound would include the carbonyl carbon of the lactone at a significantly downfield shift (around 170 ppm), the aromatic carbons, and the aliphatic carbons of the tetrahydropyranone ring. nih.gov
Table 2: Typical Predicted ¹H NMR Spectroscopic Data for a this compound System
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |
| H6 (CH-Ph) | 4.5 - 5.0 | Multiplet |
Table 3: Typical Predicted ¹³C NMR Spectroscopic Data for a this compound System
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | ~170 |
| Aromatic (ipso) | ~140 |
| Aromatic (ortho, meta, para) | 125 - 130 |
| C6 (CH-Ph) | ~80 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the six-membered lactone (δ-valerolactone) ring, typically appearing around 1720-1740 cm⁻¹. rsc.orgnist.gov Additional significant absorptions would include those for the C-O bond stretching within the lactone ring and the characteristic peaks for the phenyl group, including C-H stretching of the aromatic ring. researchgate.net
Table 4: Key Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O Stretch (Lactone) | 1720 - 1740 |
| C-O Stretch (Ester) | 1200 - 1300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. libretexts.org For this compound (C₁₁H₁₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 176. nih.gov The fragmentation pattern would likely involve characteristic losses, such as the loss of the phenyl group (m/z 77) or cleavage of the lactone ring, which are useful for confirming the structure. asianpubs.orgyoutube.com
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| Ion | Proposed Formula | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₁₂O₂]⁺ | 176 |
| [M - C₆H₅]⁺ | [C₅H₇O₂]⁺ | 99 |
Conformational Analysis of the Tetrahydropyranone Ring
The tetrahydropyranone ring, a δ-lactone, is not planar and adopts conformations that minimize torsional and steric strain. nih.gov Computational and experimental studies on δ-valerolactone and its derivatives show that the ring typically exists in a dynamic equilibrium between several forms, most notably half-chair and boat conformations. rsc.org For δ-valerolactone itself, it is suggested that the equilibrium mixture contains approximately 20% of the boat form. rsc.org
In the case of this compound, the presence of a bulky phenyl substituent at the C6 position significantly influences this equilibrium. To minimize unfavorable 1,3-diaxial interactions, the phenyl group will strongly prefer to occupy an equatorial or pseudo-equatorial position on the ring. beilstein-journals.org This preference forces the tetrahydropyranone ring to adopt a conformation, likely a distorted chair or half-chair, that accommodates this steric demand. nih.govbeilstein-journals.org Detailed conformational analysis using advanced NMR techniques (like NOE experiments) and computational modeling (like DFT calculations) can precisely map the potential energy surface and determine the lowest energy conformers of the molecule. nih.gov
Theoretical and Mechanistic Investigations of 6 Phenyltetrahydro 2h Pyran 2 One Chemistry
Computational Modeling of Reaction Mechanisms
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to observe experimentally. mdpi.com For molecules like 6-phenyltetrahydro-2H-pyran-2-one, methods such as Density Functional Theory (DFT) are employed to model reaction pathways, determine the geometries of transition states, and calculate activation energies. mdpi.comnih.gov
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), allow for the structural optimization of reactants, intermediates, transition states, and products in the gas phase or with solvent effects considered. mdpi.comsemanticscholar.org This approach provides a quantitative understanding of the energy landscape of a reaction, helping to predict the most likely mechanistic pathways. For instance, in the synthesis of pyran-2-one derivatives, computational studies can clarify whether a reaction proceeds through a concerted or a stepwise mechanism, such as in Diels-Alder reactions. researchgate.net
Key electronic properties that influence reactivity can also be determined through computational modeling. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the electron-donating and electron-accepting capabilities of the molecule. mdpi.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are fundamental to predicting how the molecule will interact with other reagents. researchgate.net
| Computational Method | Information Gained | Relevance to 6-Phenyltetrahydro-2H-pyran-2-one |
| Density Functional Theory (DFT) | Optimized geometries, transition state energies, reaction pathways. nih.gov | Predicts feasibility of synthesis routes and reaction mechanisms. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies, electron-donating/accepting potential. mdpi.com | Assesses kinetic stability and reactivity with other molecules. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, electrophilic/nucleophilic sites. researchgate.net | Predicts sites of nucleophilic or electrophilic attack. |
Elucidation of Radical Intermediates in Lactone Synthesis and Reactions
Radical reactions offer unique pathways for the synthesis and transformation of lactones. The elucidation of radical intermediates is crucial for understanding and controlling these processes. chimia.ch While ionic mechanisms are common in lactone chemistry, radical pathways, often initiated by light or radical initiators, can lead to novel structures and rearrangements. researchgate.net
The synthesis of δ-lactones can, in some cases, proceed through radical cyclization. organic-chemistry.org These reactions typically involve the intramolecular addition of a carbon-centered radical to a double bond. researchgate.net For example, a radical generated on a hydrocarbon chain can attack a tethered ester group, or a related functional group, to form the tetrahydropyran (B127337) ring. The stability of the intermediate radicals plays a significant role in the efficiency and regioselectivity of the cyclization. Benzylic radicals, for instance, exhibit enhanced stability due to resonance delocalization, which can influence reaction pathways involving phenyl-substituted lactones. researchgate.net
The study of lactone-derived carbon-centered radicals reveals that their reactivity, particularly towards oxygen, is influenced by several factors including resonance stabilization, spin delocalization, and stereoelectronic effects. researchgate.net The presence of the phenyl group in 6-phenyltetrahydro-2H-pyran-2-one suggests that any radical intermediate at the 6-position would be a benzylic radical, benefiting from significant resonance stabilization. This stabilization could influence the rates and outcomes of radical-mediated reactions, such as halogenation or oxidation at the benzylic position. Techniques for detecting short-lived radical intermediates, such as radical trapping followed by mass spectrometry or nuclear magnetic resonance (NMR) analysis, are essential for confirming proposed mechanistic pathways. chimia.ch
Stereochemical Models and Mechanistic Postulations
The stereochemistry of the tetrahydropyran ring is a critical aspect of its chemistry, particularly in biologically active molecules. The synthesis of 6-phenyltetrahydro-2H-pyran-2-one can result in different stereoisomers, and controlling the stereochemical outcome is a significant synthetic challenge. Various stereochemical models and mechanistic postulations have been developed to explain and predict the stereoselectivity of reactions that form substituted tetrahydropyran rings. organic-chemistry.org
One powerful strategy for stereocontrolled synthesis is the palladium-catalyzed oxidative Heck redox-relay, which has been used to synthesize 2,6-trans-tetrahydropyrans with high selectivity. nih.govacs.org This method involves the cyclization of an enantiopure dihydropyranyl alcohol, where the stereochemistry of the starting material directs the final configuration. Mechanistic postulations for such reactions often involve a specific coordination of the catalyst and substrate to favor one transition state over another.
Other approaches include Prins-type cyclizations and acid-catalyzed intramolecular hydroalkoxylation of olefins. organic-chemistry.org The stereochemical outcome of these reactions is often governed by thermodynamic and kinetic factors, such as the preference for substituents to occupy equatorial positions in a chair-like transition state to minimize steric strain. For 6-phenyltetrahydro-2H-pyran-2-one, the bulky phenyl group at the C6 position would strongly favor an equatorial orientation in the most stable conformation of the ring. Synthetic strategies are often designed to exploit this preference to achieve high diastereoselectivity. For instance, catalytic methods using rhodium have been employed for the selective synthesis of 2,6-trans-tetrahydropyran derivatives. researchgate.net
| Stereoselective Synthesis Method | Key Mechanistic Feature | Typical Stereochemical Outcome |
| Palladium-Catalyzed Oxidative Heck Redox-Relay | Stereospecific cyclization of an enantiopure precursor. nih.gov | 2,6-trans-tetrahydropyrans |
| Prins-type Cyclization | Formation of vinyl cations followed by trapping. organic-chemistry.org | Can yield cis- or trans- isomers depending on conditions. |
| Acid-Catalyzed Intramolecular Hydroalkoxylation | Cyclization via a chair-like transition state. organic-chemistry.org | Often thermodynamically controlled, favoring equatorial substituents. |
| Ring-Expansion of Monocyclopropanated Furans | Stereoselective cyclopropylcarbinyl cation rearrangement. nih.gov | Highly functionalized dihydro-2H-pyran derivatives. |
Quantitative Structure-Reactivity Relationships and Electronic Effects
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. mdpi.commdpi.com These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds. nih.gov For 6-phenyltetrahydro-2H-pyran-2-one, QSAR studies could be employed to understand how variations in the phenyl ring's substitution pattern affect its biological activity.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and the observed activity. mdpi.com Descriptors can encode various molecular features, including:
Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric properties: Molecular volume, surface area, specific conformational indices.
Hydrophobicity: The octanol-water partition coefficient (logP).
The phenyl group in 6-phenyltetrahydro-2H-pyran-2-one exerts significant electronic effects on the lactone ring. It is an electron-withdrawing group via induction but can be an electron-donating group via resonance, depending on the reaction type and the position of substitution on the ring. These electronic effects can be quantified using Hammett parameters for substituted phenyl rings. A QSAR study could reveal, for example, whether electron-withdrawing or electron-donating substituents on the phenyl ring enhance a particular biological activity. Such studies on phenyl-substituted heterocyclic compounds have demonstrated the importance of both steric and electronic factors in determining their interactions with biological targets. nih.gov
Advanced Academic Applications and Research Directions
Role in Polymer Chemistry and Monomer Design
The lactone moiety within 5-Phenyloxan-2-one makes it a prime candidate for ring-opening polymerization (ROP), a powerful method for producing polyesters with tailored properties. The presence of the phenyl group offers a route to introduce aromatic functionality into the polymer backbone, thereby influencing the material's thermal and mechanical properties.
While specific polymerization studies on this compound are not extensively detailed in the literature, the behavior of related lactone and heterocyclic monomers provides a strong predictive framework for its reactivity. The ring-opening polymerization (ROP) of cyclic esters is a well-established field, with significant research into monomers like 1,5-dioxepan-2-one (B1217222) (DXO). mdpi.comresearchgate.net Studies on DXO have demonstrated that organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can effectively catalyze its polymerization in a controlled manner. mdpi.comresearchgate.net This control allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices. mdpi.comresearchgate.net
Similarly, the cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines is a widely studied process that offers insights into the polymerization of heterocyclic monomers. nih.govnih.gov This "living" or "quasi-living" polymerization technique allows for precise control over the polymer architecture. mdpi.comrsc.org The reaction rates in CROP can be significantly accelerated at elevated temperatures, often achieved through the use of dedicated microwave reactors, which allows for overcoming the limitations imposed by the boiling points of solvents or reactants. nih.gov The principles governing the CROP of oxazolines, including initiation with electrophiles like alkyl tosylates or triflates and the potential for living polymerization, are highly relevant to the potential polymerization pathways of phenyl-substituted lactones. nih.govrsc.org The introduction of a bulky phenyl group on the oxanone ring is expected to influence polymerization kinetics and the properties of the resulting polyester.
The incorporation of lactone units like this compound into polymers is a key strategy for creating functional materials. The CROP methodology is particularly effective for designing polymers with specific functionalities at the chain ends. researchgate.net This is achieved by using functional initiators to start the polymerization or by adding specific nucleophilic terminating agents to cap the living cationic chain end. researchgate.net For instance, hydroxyl groups can be introduced at the polymer terminus by using termination agents like methanolic potassium hydroxide (B78521) or pure water. researchgate.net
This approach facilitates the synthesis of block copolymers, where a pre-synthesized polymer is used as a macroinitiator for the polymerization of a second monomer. For example, hydroxyl-terminated poly(2-ethyl-2-oxazoline) has been used as a macroinitiator for the tin octanoate-catalyzed ROP of L-lactide, resulting in amphiphilic block copolymers. mdpi.com This strategy could be adapted to use a this compound-derived polymer as one of the blocks, creating novel materials that combine the properties of different polymer segments. The versatility of this approach allows for the creation of a wide range of materials, from hydrogels to functional elastomers, by carefully selecting the monomers and polymerization techniques. nih.govresearchgate.net
Exploration as Building Blocks for Complex Molecular Architectures
Chiral molecules are fundamental in medicinal chemistry and materials science, as enantiomers of a compound can have vastly different biological activities and physical properties. nih.govresearchgate.net this compound, as a chiral lactone, represents a valuable chiral building block for the stereocontrolled synthesis of more complex molecules. researchgate.net The use of such building blocks is a powerful strategy in asymmetric synthesis, allowing for the construction of enantiomerically pure target compounds from readily available starting materials. portico.orgnih.gov
The synthesis of complex natural products and active pharmaceutical ingredients often relies on the availability of versatile chiral intermediates. portico.orgnih.gov These building blocks contain pre-defined stereocenters that are incorporated into the final target molecule, simplifying the synthetic route and avoiding difficult chiral separations later on. For example, optically active intermediates have been synthesized from carbohydrates like D-xylose to serve as building blocks for A-rings of vitamin D analogues and other natural products. researchgate.net Similarly, chiral epoxides are crucial intermediates in the synthesis of numerous biologically active compounds, including anticancer drugs. nih.gov The this compound scaffold can be envisioned as a precursor to various complex structures, where the lactone can be opened to reveal new functionalities while retaining the stereochemistry of the phenyl-substituted carbon.
Pre-clinical Research on Bioactive Analogues (Focus on Structure-Activity Relationships and Scaffold Utility)
The heterocyclic oxanone ring in this compound serves as a scaffold that can be chemically modified to create a library of analogues for biological screening. This approach is central to modern drug discovery.
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These studies involve systematically modifying the structure of a molecule and assessing how these changes affect its potency and selectivity. Research on other heterocyclic scaffolds, such as pyrazolo[1,5-a]quinazolines, demonstrates that even small structural alterations can lead to significant changes in biological activity. nih.gov For example, in a series of mGlu2/mGlu3 receptor modulators, changing the substituents on a phenyl ring attached to the core scaffold resulted in steep SAR profiles, where potency could be dramatically increased or lost with minor chemical modifications. nih.gov
The general principle of SAR is to identify which parts of a molecule are critical for its interaction with a biological target. Pyrazole derivatives, for instance, are known to be flexible starting points for designing bioactive compounds due to their ease of synthesis and diverse chemical reactivity. researchgate.net The this compound scaffold could be subjected to similar SAR exploration. Modifications could include altering the substitution pattern on the phenyl ring, introducing substituents at other positions on the oxanone ring, or replacing the phenyl group with other aromatic or heterocyclic systems. The findings from such studies are crucial for guiding the design of more potent and selective drug candidates.
| Scaffold/Series | R¹ Position | R² Position | R³ Position | Observed Activity/SAR Trend |
| Pyrazolo[1,5-a]quinazoline | Phenyl | 3-Pyridyl | Methyl | Potent dual mGlu₂/mGlu₃ inhibition |
| Pyrazolo[1,5-a]quinazoline | 3-Halophenyl | 3-Pyridyl | Methyl | Potency generally decreases as halogen size increases (F > Cl > Br) |
| Pyrazolo[1,5-a]quinazoline | Phenyl | Heterocycles | Methyl | Potency is sensitive to the type of heterocycle at the R² position |
| N-Phenyl pyrazoline | Various | Various | N/A | Broad biological properties including anticancer and anti-inflammatory activity |
This table is generated based on SAR principles and data from related heterocyclic compounds. nih.govresearchgate.net
A core molecular scaffold is a foundational structure upon which a variety of functional groups can be built. This concept is utilized in both Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). nih.gov TOS focuses on the synthesis of a specific, pre-defined molecule known to have biological activity, while DOS aims to create a library of structurally diverse molecules for high-throughput screening. nih.gov
The this compound structure is an attractive scaffold for both approaches. In TOS, it could serve as a key intermediate in the synthesis of a specific natural product or a designed drug molecule that contains a similar structural motif. In DOS, the oxanone ring can be chemically manipulated through various reactions to generate a wide range of derivatives. For instance, the lactone could be opened with different nucleophiles (amines, alcohols) to create a family of hydroxy amides or hydroxy esters, each with a unique side chain. The phenyl group can also be functionalized to add another layer of diversity. This strategy allows for the rapid exploration of chemical space around the core scaffold, increasing the probability of discovering novel compounds with desirable biological properties, such as ligands for G-protein coupled receptors or enzyme inhibitors. nih.govnih.gov
Conclusion and Future Research Perspectives
Synthesis and Reactivity Landscape of 6-Phenyltetrahydro-2H-pyran-2-one
The synthesis of 6-phenyltetrahydro-2H-pyran-2-one and its derivatives has been approached through various methodologies, reflecting the broader strategies employed in δ-lactone construction. Traditional methods often rely on the cyclization of corresponding 5-hydroxy acids. More contemporary approaches have focused on catalytic methods to enhance efficiency and stereoselectivity.
Recent advancements have highlighted the use of palladium catalysis for the site-selective lactonization of dicarboxylic acids. nih.gov These methods offer a pathway to δ-lactones by activating specific C-H bonds, a strategy that could be adapted for the synthesis of aryl-substituted analogs like 6-phenyltetrahydro-2H-pyran-2-one. Biocatalytic methods, employing engineered enzymes such as carbonyl reductases, have also emerged as powerful tools for the stereoselective synthesis of chiral δ-lactones. rsc.orgnih.gov Such enzymatic strategies could provide access to enantiomerically pure forms of 6-phenyltetrahydro-2H-pyran-2-one, which is crucial for pharmacological applications.
The reactivity of 6-phenyltetrahydro-2H-pyran-2-one is primarily dictated by the lactone functionality and the phenyl substituent. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to its role as a monomer in ring-opening polymerization for the synthesis of polyesters. rsc.org The presence of the phenyl group influences the electronic properties of the lactone and provides a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. The reactivity of pyran-2-ones, in general, includes susceptibility to nucleophilic attack at positions C2, C4, and C6, often leading to ring-opening and rearrangement to form new heterocyclic or carbocyclic systems. clockss.org
Table 1: Selected Synthetic Approaches to δ-Lactones
| Method | Description | Key Features |
| Acid-Catalyzed Cyclization | Intramolecular esterification of 5-hydroxycarboxylic acids. | A traditional and straightforward method. |
| Palladium-Catalyzed C-H Lactonization | Site-selective activation of C-H bonds in dicarboxylic acids to form the lactone ring. nih.gov | High efficiency and selectivity, with potential for complex molecule synthesis. |
| Biocatalytic Synthesis | Use of engineered enzymes (e.g., carbonyl reductases) for the asymmetric reduction of 5-ketoacids followed by lactonization. rsc.orgnih.gov | High stereoselectivity, environmentally benign conditions. |
| Oxidative Lactonization of Diols | Double oxidation of 1,5-diols to form the corresponding δ-lactone. nih.gov | Can be achieved using chemical oxidants or biocatalysts. |
| Ring-Opening Polymerization (ROP) | Polymerization of δ-lactone monomers to produce polyesters. rsc.org | A key reaction for the application of δ-lactones in materials science. |
Challenges and Opportunities in δ-Lactone Chemistry
The field of δ-lactone chemistry is characterized by a dynamic interplay of persistent challenges and burgeoning opportunities. A primary challenge lies in the stereoselective synthesis of substituted δ-lactones. rsc.org Achieving high levels of diastereo- and enantioselectivity is often complex and requires sophisticated catalytic systems or chiral auxiliaries. For instance, the synthesis of α,β-unsaturated δ-lactones, a common motif in biologically active natural products, presents considerable synthetic hurdles. researchgate.net
Another significant challenge is related to the thermodynamics of ring-opening polymerization (ROP) of δ-lactones. The polymerization of many substituted δ-lactones is thermodynamically challenging due to unfavorable equilibrium parameters. rsc.org Overcoming these thermodynamic limitations is crucial for expanding the range of accessible polyesters with tailored properties.
Despite these challenges, the opportunities within δ-lactone chemistry are vast. There is a growing demand for sustainable and biodegradable polymers, and δ-lactones are attractive bio-based monomers for the production of aliphatic polyesters. rsc.org These polyesters have potential applications in diverse areas, including drug delivery systems and as thermoplastic elastomers. rsc.org Furthermore, δ-lactones are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.net The inherent biological activities of many δ-lactone derivatives, including antimicrobial, anti-inflammatory, and antitumor properties, continue to drive research into this class of compounds. researchgate.netnih.gov The development of novel catalytic methods, such as those utilizing visible-light photocatalysis or cooperative Lewis acid/Brønsted acid catalysis, is opening new avenues for the efficient synthesis of functionalized lactones. organic-chemistry.orgnih.gov
Directions for Future Research on Phenyloxan-2-one and its Derivatives
Future research on 5-phenyloxan-2-one and its derivatives is poised to advance on several fronts, from fundamental synthetic methodology to the exploration of novel applications.
A key area for future investigation will be the development of more efficient and highly stereoselective synthetic routes to 6-phenyltetrahydro-2H-pyran-2-one and its analogs. This includes the refinement of existing catalytic systems and the exploration of novel biocatalytic approaches to access enantiopure compounds. rsc.orgnih.gov The functionalization of the phenyl ring offers a platform for creating a library of derivatives with diverse electronic and steric properties. This could involve late-stage C-H functionalization or the use of pre-functionalized starting materials.
The pharmacological potential of this compound derivatives remains a largely untapped area of research. Given the wide range of biological activities reported for other lactones and pyran-2-one-containing compounds, a systematic investigation into the anticancer, antimicrobial, and anti-inflammatory properties of these molecules is warranted. researchgate.netnih.gov Computational studies could aid in the design of derivatives with enhanced biological activity and improved pharmacokinetic profiles. mdpi.com
Furthermore, the incorporation of 6-phenyltetrahydro-2H-pyran-2-one into novel polymeric materials is a promising avenue for future research. By exploring its copolymerization with other lactones, it may be possible to develop new biodegradable polyesters with unique thermal and mechanical properties, potentially finding applications in specialized biomedical devices or advanced materials. rsc.org The synthesis of arylnaphthalene lactone analogues has already shown promise for future drug discovery programs, suggesting that aryl-substituted lactones like this compound could serve as valuable scaffolds. nih.gov
Q & A
Q. Q. What ethical frameworks guide the use of this compound in in vivo studies, particularly regarding dose escalation and endpoint determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
